![molecular formula C23H35NO3S B590121 2(S)-ACETYLTHIO-BENZENEPROPANOIC ACID N-CYCLOHEXYLCYCLOHEXANAMINE CAS No. 157521-26-1](/img/no-structure.png)
2(S)-ACETYLTHIO-BENZENEPROPANOIC ACID N-CYCLOHEXYLCYCLOHEXANAMINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that likely contains an acetylthio group (CH3COS-), a benzene ring (C6H5-), a propanoic acid group (CH3CH2COOH), and a cyclohexylcyclohexanamine group (C12H23N) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzene ring would provide a planar, aromatic component, the acetylthio and propanoic acid groups would introduce polar characteristics, and the cyclohexylcyclohexanamine group would add a significant amount of three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. The benzene ring might undergo electrophilic aromatic substitution reactions, the acetylthio group could participate in nucleophilic substitution reactions, and the propanoic acid group might undergo reactions typical of carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar and nonpolar groups within the same molecule might make it amphiphilic, potentially influencing its solubility and interactions with other substances .Safety and Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
157521-26-1 |
---|---|
Produktname |
2(S)-ACETYLTHIO-BENZENEPROPANOIC ACID N-CYCLOHEXYLCYCLOHEXANAMINE |
Molekularformel |
C23H35NO3S |
Molekulargewicht |
405.597 |
IUPAC-Name |
(2S)-2-(2-acetylsulfanylphenyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C11H12O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(11(13)14)9-5-3-4-6-10(9)15-8(2)12/h11-13H,1-10H2;3-7H,1-2H3,(H,13,14)/t;7-/m.0/s1 |
InChI-Schlüssel |
WUIXIHOBSZZBFD-ZLTKDMPESA-N |
SMILES |
CC(C1=CC=CC=C1SC(=O)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.